Cell Permeability Advantage Over Ac-LEHD-CHO
Ac-AAVALLPAVLLALLAP-LEHD-CHO is explicitly a cell-permeable inhibitor due to its conjugation with a 16-amino acid hydrophobic CPP sequence . This contrasts with the simple tetrapeptide aldehyde Ac-LEHD-CHO, which lacks a dedicated membrane translocation domain and is expected to exhibit poor passive cellular uptake, thereby requiring higher extracellular concentrations or specialized delivery methods to achieve effective intracellular inhibition [1]. This is a qualitative, structural difference in the molecule's design, supported by manufacturer classification.
| Evidence Dimension | Structural feature enabling cellular uptake |
|---|---|
| Target Compound Data | Conjugated to AAVALLPAVLLALLAP (16-amino acid CPP from K-FGF signal peptide) |
| Comparator Or Baseline | Ac-LEHD-CHO (no CPP; MW 538.55) or other non-conjugated peptide aldehydes |
| Quantified Difference | N/A (Qualitative structural presence vs. absence) |
| Conditions | N/A (Inherent molecular property) |
Why This Matters
The presence of the CPP domain is critical for achieving sufficient intracellular inhibitor concentration without requiring permeabilization techniques, making it the appropriate choice for experiments in intact, living cells.
- [1] Ac-LEHD-CHO Datasheet. Adooq Bioscience, Catalog No. A10008. View Source
